4-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzoic acid
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Overview
Description
4-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a phenylprop-2-en-1-ylidene group attached to an amino benzoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzoic acid typically involves the condensation reaction between 4-aminobenzoic acid and cinnamaldehyde. The reaction is carried out under acidic or basic conditions to facilitate the formation of the Schiff base. The reaction can be represented as follows:
4-aminobenzoic acid+cinnamaldehyde→4-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzoic acid
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pH, and the use of catalysts. Continuous flow synthesis methods can also be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Quinones
Reduction: Corresponding amine and aldehyde
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
4-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: A precursor in the synthesis of 4-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzoic acid.
Cinnamaldehyde: Another precursor used in the synthesis.
Schiff bases: Compounds with similar structural features and reactivity.
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
CAS No. |
60027-83-0 |
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Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
4-(cinnamylideneamino)benzoic acid |
InChI |
InChI=1S/C16H13NO2/c18-16(19)14-8-10-15(11-9-14)17-12-4-7-13-5-2-1-3-6-13/h1-12H,(H,18,19) |
InChI Key |
XSYJKWUPYAXGCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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